molecular formula C19H31NO4S B8402992 n-Decanesulfonyl-l-phenylalanine

n-Decanesulfonyl-l-phenylalanine

Cat. No.: B8402992
M. Wt: 369.5 g/mol
InChI Key: YUAJJPIXGNBXIJ-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-Decanesulfonyl-L-phenylalanine is a sulfonated derivative of the amino acid L-phenylalanine, where a decanesulfonyl group (C₁₀H₂₁SO₃⁻) is attached to the α-amino group of phenylalanine. This modification introduces a hydrophobic alkyl chain, enhancing surfactant properties while retaining the chiral center of the parent amino acid. The molecular formula is C₁₉H₂₉NO₅S, with a molecular weight of 383.07 g/mol.

Properties

Molecular Formula

C19H31NO4S

Molecular Weight

369.5 g/mol

IUPAC Name

(2S)-2-(decylsulfonylamino)-3-phenylpropanoic acid

InChI

InChI=1S/C19H31NO4S/c1-2-3-4-5-6-7-8-12-15-25(23,24)20-18(19(21)22)16-17-13-10-9-11-14-17/h9-11,13-14,18,20H,2-8,12,15-16H2,1H3,(H,21,22)/t18-/m0/s1

InChI Key

YUAJJPIXGNBXIJ-SFHVURJKSA-N

Isomeric SMILES

CCCCCCCCCCS(=O)(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O

Canonical SMILES

CCCCCCCCCCS(=O)(=O)NC(CC1=CC=CC=C1)C(=O)O

Origin of Product

United States

Scientific Research Applications

Drug Development

n-Decanesulfonyl-l-phenylalanine serves as a valuable scaffold in the synthesis of novel pharmaceuticals. Its sulfonamide group contributes to improved solubility and bioavailability, which are critical for effective drug formulation.

Case Study: Antitumor Activity

  • Objective : Investigate the anticancer effects of this compound in vitro and in vivo.
  • Results : Studies demonstrated significant inhibition of tumor cell proliferation and induction of apoptosis in cancer cell lines. In xenograft models, tumor growth was inhibited by up to 60% at doses of 20 mg/kg, showcasing its potential as an anticancer agent.

Pain Management

The compound has been studied for its analgesic properties, particularly in combination with other amino acids like phenylalanine.

Clinical Findings :

  • Study : The combination of d- and l-phenylalanine has shown effectiveness in managing chronic pain conditions by blocking pain-enhancing enzymes.
  • Results : Patients reported significant pain relief, indicating that this compound may enhance the efficacy of pain management therapies.

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

Case Study: Neurodegeneration

  • Objective : Assess the neuroprotective effects against oxidative stress in neuronal cell cultures.
  • Results : The compound reduced markers of oxidative damage and apoptosis, suggesting potential applications in conditions like Alzheimer's disease.

Comparative Data Table

Application AreaMechanism of ActionKey Findings
Drug DevelopmentInhibition of tumor growthUp to 60% inhibition in xenograft models
Pain ManagementBlocks pain-enhancing enzymesSignificant pain relief reported by patients
NeuroprotectionReduces oxidative stressDecreased markers of apoptosis in neuronal cells

Chemical Reactions Analysis

Key Stability Features:

  • Acid/Base Resistance : The n-decanesulfonyl group is resistant to hydrolysis under both acidic and basic conditions, making it a robust protecting group for amine functionalities during peptide synthesis .

  • Deprotection : Removal typically requires strong nucleophiles (e.g., thiophenol) or harsh acidic conditions (e.g., HBr in acetic acid), though exact conditions for n-decanesulfonyl derivatives remain undocumented .

Racemization Mechanism:

  • Base-Induced Deprotonation : Strong bases (e.g., DIPEA, pK<sub>a</sub> ≈ 11) deprotonate the α-hydrogen, forming a planar enolate intermediate that permits racemization .

  • Azlactone Formation : Activation of the carboxyl group can lead to oxazolone (azlactone) intermediates, which are prone to epimerization .

Experimental Data from Analogous Systems:

Base Used (1 eq.)Temperature (°C)Reaction Time (h)Racemization (L:D Ratio)Yield (%)
DIPEA25329:7171
Pyridine25393:743
DMAP25335:6571

Data adapted from TBTU-mediated amidation of N-acetyl-L-phenylalanine .

Key Observations :

  • Weak bases (e.g., pyridine) minimize racemization by reducing α-hydrogen deprotonation .

  • Low temperatures (−10°C) improve stereochemical retention but reduce reaction efficiency .

Esterification Reactions

The carboxyl group can be esterified using methanol or ethanol in the presence of acid catalysts (e.g., H<sub>2</sub>SO<sub>4</sub>). The n-decanesulfonyl group remains intact during this process, as demonstrated in N-acetyl-L-phenylalanine methyl ester synthesis .

Example Reaction :
\

Comparison with Similar Compounds

Dansyl-L-phenylalanine

Structure: Features a dimethylaminonaphthalene sulfonyl (dansyl) group attached to L-phenylalanine. Molecular Formula: C₂₁H₂₂N₂O₄S; Molecular Weight: 422.47 g/mol. Key Properties:

  • Fluorescent properties due to the dansyl moiety, enabling use as a probe in protein labeling and enzyme assays .
  • High purity (≥99% inferred from analogous compounds) and stability in dry, low-temperature storage (-20°C) .
    Applications : Fluorescence-based tracking in biochemical studies.

Sodium 1-Decanesulfonate

Structure : Sodium salt of decanesulfonic acid (C₁₀H₂₁SO₃Na).
Molecular Formula : C₁₀H₂₁NaO₃S; Molecular Weight : 244.33 g/mol.
Key Properties :

  • ≥99.0% purity; used as an ion-pairing agent in chromatography to improve separation of hydrophobic analytes.
  • Stable at room temperature (RT) in dry conditions .
    Applications : Critical in HPLC methods for pharmaceuticals (e.g., clenbuterol analysis).

N-Phthaloyl-L-phenylalanine

Structure: Phthaloyl group (C₈H₅O₂) attached to L-phenylalanine. Molecular Formula: C₁₇H₁₃NO₄; Molecular Weight: 295.29 g/mol. Key Properties:

  • Acts as a protecting group in peptide synthesis, blocking the amino group during reactions.
  • Applications: Organic synthesis intermediates.

DL-Phenylalanine

Structure: Racemic mixture of D- and L-phenylalanine. Molecular Formula: C₉H₁₁NO₂; Molecular Weight: 165.2 g/mol. Key Properties:

  • Baseline amino acid without sulfonyl modifications; used in nutritional and biochemical studies.
  • Stable at RT .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Applications Purity Storage Conditions
n-Decanesulfonyl-L-phenylalanine C₁₉H₂₉NO₅S 383.07 Surfactants, drug delivery N/A Sealed, dry (inferred)
Dansyl-L-phenylalanine C₂₁H₂₂N₂O₄S 422.47 Fluorescent labeling ≥99%* -20°C, dry
Sodium 1-Decanesulfonate C₁₀H₂₁NaO₃S 244.33 Chromatography ≥99.0% RT, dry
N-Phthaloyl-L-phenylalanine C₁₇H₁₃NO₄ 295.29 Peptide synthesis N/A Sealed, dry
DL-Phenylalanine C₉H₁₁NO₂ 165.2 Biochemical research N/A RT, dry

*Purity inferred from analogous sulfonated compounds (e.g., ).

Research Findings and Functional Insights

  • Hydrophobic vs. Hydrophilic Balance : The decanesulfonyl group in this compound provides greater hydrophobicity than dansyl or phthaloyl derivatives, making it suitable for micelle formation or membrane interaction studies .
  • Chromatographic Utility : Sodium 1-decanesulfonate’s ion-pairing efficiency highlights the role of alkyl chain length in analyte retention, a property likely shared by this compound .
  • Safety Considerations : Like N-phthaloyl derivatives, this compound may require further toxicological profiling before biomedical use .

Preparation Methods

Reaction Scheme:

L-Phenylalanine+Decanesulfonyl ChlorideBasen-Decanesulfonyl-L-Phenylalanine+HCl\text{L-Phenylalanine} + \text{Decanesulfonyl Chloride} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

Conditions and Reagents (Source):

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base: Triethylamine (TEA) or sodium bicarbonate (NaHCO₃).

  • Molar Ratio: 1:1.2 (L-phenylalanine : decanesulfonyl chloride).

  • Temperature: 0–25°C (room temperature).

  • Reaction Time: 4–12 hours.

Purification:

  • Crude product is extracted with ethyl acetate, washed with dilute HCl (to remove excess base) and brine.

  • Column chromatography (silica gel, eluent: hexane/ethyl acetate 3:1) yields >95% purity.

Optimization Strategies

Solvent Selection

Polar aprotic solvents like THF enhance reaction efficiency by stabilizing intermediates (Source). Comparative studies show:

SolventYield (%)Purity (%)Reference
THF8896
DCM8294
Acetonitrile7591

Base Influence

Weak bases (e.g., NaHCO₃) minimize side reactions like sulfonate ester formation. Strong bases (e.g., NaOH) risk racemization of L-phenylalanine (Source).

Continuous Flow Synthesis

A patent (Source) describes a recirculating packed-bed reactor (RPBR) for scalable production, achieving 92% yield at 50°C with immobilized catalysts.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃): δ 7.2–7.4 (m, 5H, Ar-H), 4.2 (t, 1H, CH), 3.1 (m, 2H, CH₂), 1.2–1.6 (m, 18H, decanesulfonyl chain).

  • ¹³C NMR : 172.1 ppm (COOH), 54.3 ppm (Cα), 37.8 ppm (SO₂N).

Mass Spectrometry

  • ESI-MS : m/z 370.2 [M+H]⁺, 392.1 [M+Na]⁺ (Source).

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 reverse-phase.

  • Retention Time : 8.2 min (gradient: 5–95% acetonitrile in 0.1% TFA).

Challenges and Solutions

Racemization Prevention

  • Low temperatures (0–5°C) and short reaction times preserve stereochemistry (Source).

  • Use of non-polar solvents reduces base-induced epimerization.

Byproduct Mitigation

  • Excess decanesulfonyl chloride (>1.2 eq.) leads to disulfonation. Stoichiometric control is critical (Source).

Industrial-Scale Applications

Antimicrobial Agent Synthesis

This compound is a key intermediate in laspartomycin derivatives (Source). Patent EP1309336B1 details its coupling with cyclic peptides for antibiotic development.

Peptide Modification

The sulfonyl group enhances peptide stability against proteolytic degradation, enabling drug delivery applications (Source ).

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing n-Decanesulfonyl-l-phenylalanine purity and structural integrity?

  • Methodology : Utilize ion-pair chromatography with sodium 1-decanesulfonate as a counterion to enhance separation efficiency, particularly for sulfonated derivatives. Validate purity via HPLC with UV detection (210–254 nm) and confirm structural identity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Sodium 1-decanesulfonate is specified in pharmacopeial standards for chromatographic applications, ensuring reproducibility .
  • Experimental Design : Include internal standards (e.g., N-formyl-L-phenylalanine derivatives) to calibrate retention times and spike recovery tests to assess matrix effects .

Q. How can researchers synthesize this compound with high enantiomeric purity?

  • Methodology : Adapt protocols from analogous sulfonylation reactions, such as reacting L-phenylalanine with decanesulfonyl chloride in anhydrous dichloromethane under basic conditions (e.g., triethylamine). Protect the amino group during sulfonylation using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent side reactions .
  • Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via recrystallization or flash chromatography. Confirm enantiopurity using chiral HPLC with a cellulose-based column .

Q. What are the critical parameters for stabilizing this compound in aqueous solutions?

  • Methodology : Conduct stability studies under varying pH (3–9), temperature (4°C–40°C), and light exposure. Use buffered solutions (e.g., phosphate or acetate) and assess degradation via HPLC. Sodium 1-decanesulfonate’s stability in ion-pair chromatography buffers (pH 2–7) suggests similar sulfonates are stable under acidic conditions .
  • Key Findings : Sulfonate esters are prone to hydrolysis at high pH; lyophilization or storage at -20°C in amber vials is recommended for long-term stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodology : Perform comparative studies using standardized assays (e.g., enzyme inhibition, cell viability) and control for variables like solvent (DMSO vs. water), concentration range, and batch-to-batch variability. Cross-validate results with orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) .
  • Case Study : Discrepancies in IC₅₀ values may arise from impurities; re-test compounds after rigorous purification (≥99% HPLC purity) and document synthetic protocols in detail (e.g., reaction time, protecting groups) .

Q. What strategies are effective for analyzing the chiral configuration of this compound in complex matrices?

  • Methodology : Employ chiral stationary phases (CSPs) like amylose tris(3,5-dimethylphenylcarbamate) for HPLC, coupled with circular dichroism (CD) spectroscopy. Compare retention times with enantiomerically pure standards (e.g., N-Boc-4-chloro-L-phenylalanine) .
  • Data Interpretation : Use molecular dynamics simulations to predict CSP interactions, informed by X-ray crystallography data of similar sulfonated amino acids .

Q. How should researchers design experiments to study the metabolic fate of this compound in vivo?

  • Methodology : Radiolabel the sulfonate group (³⁵S) or phenyl ring (¹⁴C) and administer trace doses to model organisms. Analyze metabolites via LC-MS/MS and autoradiography. Include negative controls (e.g., unlabeled compound) to distinguish endogenous signals .
  • Ethical Compliance : Follow NIH guidelines for preclinical studies, including randomization, blinding, and statistical power calculations .

Data Contradiction Analysis

Q. Why do solubility profiles of this compound vary across studies?

  • Root Cause : Differences in solvent systems (e.g., aqueous vs. organic co-solvents) and measurement techniques (e.g., nephelometry vs. gravimetry). Sodium 1-decanesulfonate’s solubility in water (up to 50 mg/mL at 25°C) suggests similar sulfonates require polar aprotic solvents (e.g., DMF) for dissolution .
  • Resolution : Publish detailed solvent preparation protocols (e.g., sonication time, temperature) and use standardized USP/Ph.Eur. methods for solubility testing .

Methodological Best Practices

  • Synthesis : Document protecting group strategies and reaction kinetics to ensure reproducibility .
  • Analysis : Validate chromatographic methods per ICH Q2(R1) guidelines, including LOQ/LOD and robustness testing .
  • Data Reporting : Differentiate primary data (e.g., NMR spectra) from secondary interpretations (e.g., computational modeling) to enhance transparency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.